Tyrosinase-IN-24

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Tyrosinase-IN-24 (compound 3b) is a differentiated research tool with an IC50 of 0.18 µM, making it 93-fold more potent than kojic acid. Unlike standard inhibitors, it demonstrates mixed inhibition kinetics without copper chelation. It features selective cytotoxicity against A375 melanoma cells while showing low toxicity to HaCaT keratinocytes, establishing it as a superior benchmark for high-throughput screening and anti-melanoma drug discovery. Ideal for reproducible, next-generation enzymology studies.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B12363281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-24
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)O
InChIInChI=1S/C15H12O3/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+
InChIKeyMGWRBPOJCVBRQX-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase-IN-24: Baseline Characteristics and Procurement Considerations for a Hydroquinone-Benzoyl Ester Tyrosinase Inhibitor


Tyrosinase-IN-24 (also designated as compound 3b) is a synthetic small-molecule tyrosinase inhibitor derived from a hydroquinone-benzoyl ester scaffold [1]. It was designed using a scaffold hybridization strategy aimed at mitigating the safety concerns associated with the parent compound, hydroquinone, while retaining potent tyrosinase inhibitory activity [1]. The compound is characterized by a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol [2]. Its primary reported biological activity is the inhibition of mushroom tyrosinase (mTyr), a widely used model enzyme for screening anti-melanogenic agents [1].

Why Tyrosinase-IN-24 Cannot Be Substituted by Generic Tyrosinase Inhibitors


Substituting Tyrosinase-IN-24 with a generic tyrosinase inhibitor, such as kojic acid or arbutin, or even its close structural analogs from the same series, is scientifically unsound due to marked differences in inhibitory potency, mechanism of action, and cellular toxicity profiles. While many tyrosinase inhibitors share a common enzymatic target, their interactions at the molecular level—including inhibition kinetics (competitive vs. mixed), copper chelation ability, and selectivity for cancerous versus normal cells—vary significantly [1][2]. For example, Tyrosinase-IN-24 exhibits a mixed inhibition mechanism and does not chelate copper, unlike many common inhibitors [1]. Furthermore, its differential cytotoxicity between melanoma (A375) and normal (HaCaT) cell lines is a specific, quantified feature that is not a general property of the class [1]. Therefore, direct substitution without experimental validation would compromise the reproducibility and specific outcomes of any research or development program predicated on its unique properties.

Quantitative Evidence for Selecting Tyrosinase-IN-24 Over Analogs and Alternatives


Superior Potency: Tyrosinase-IN-24 Demonstrates 93x Higher Activity than Kojic Acid

Tyrosinase-IN-24 (compound 3b) exhibits a half-maximal inhibitory concentration (IC50) of 0.18 μM against mushroom tyrosinase, making it the most potent inhibitor in its series [1]. This potency is substantially greater than that of the widely used reference inhibitor kojic acid, which has a reported IC50 of 16.9 μM under comparable assay conditions [2].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Distinct Mixed-Mode Inhibition Kinetics of Tyrosinase-IN-24

Kinetic analysis reveals that Tyrosinase-IN-24 (compound 3b) is a mixed-type inhibitor of mushroom tyrosinase [1]. This mechanism contrasts sharply with the competitive inhibition displayed by its close analogs 3d and 3e, the non-competitive inhibition of 3a and 3c, and the competitive or mixed mechanisms common to other tyrosinase inhibitors like kojic acid and arbutin [1][2].

Enzyme Kinetics Mechanism of Action Tyrosinase

Absence of Copper Chelation: A Mechanistic Differentiator from Metal-Binding Inhibitors

UV spectroscopy analysis confirmed that Tyrosinase-IN-24 (compound 3b) does not chelate copper ions in the active center of tyrosinase [1]. This is a critical mechanistic distinction from a large class of tyrosinase inhibitors, such as kojic acid and tropolone, which exert their effects primarily through copper chelation at the enzyme's dinuclear copper active site [2].

Copper Chelation Tyrosinase Mechanism of Action

Differential Cytotoxicity: Selective Toxicity to A375 Melanoma vs. HaCaT Keratinocytes

In an in vitro cytotoxicity assay, Tyrosinase-IN-24 (compound 3b) demonstrated higher toxicity against A375 human melanoma cells while exhibiting low toxicity towards HaCaT human keratinocyte cells, with a clear dose-dependent effect [1]. This differential cytotoxicity profile is a specific, quantified characteristic of this compound.

Cytotoxicity Selectivity Melanoma

Recommended Research and Industrial Applications for Tyrosinase-IN-24 Based on Verified Evidence


Lead Compound for Anti-Melanoma Drug Discovery

The demonstrated differential cytotoxicity of Tyrosinase-IN-24—higher toxicity to A375 melanoma cells and low toxicity to HaCaT keratinocytes [1]—makes it a compelling lead candidate for medicinal chemistry optimization in anti-melanoma programs. Unlike broad-spectrum cytotoxic agents, this selective profile provides a defined starting point for developing targeted therapies that minimize damage to normal skin tissue. Researchers can use Tyrosinase-IN-24 as a benchmark to evaluate new analogs, aiming to enhance potency against melanoma while further reducing off-target effects on healthy cells.

High-Potency Positive Control in Tyrosinase Inhibition Assays

With an IC50 of 0.18 μM, Tyrosinase-IN-24 is approximately 93-fold more potent than the commonly used reference inhibitor kojic acid (IC50 = 16.9 μM) [1][2]. This high potency makes it an ideal positive control for in vitro mushroom tyrosinase assays, providing a robust and sensitive benchmark for screening novel inhibitors. Its use can enhance assay dynamic range and improve the ability to detect weak or moderate inhibitors, thereby increasing the efficiency and accuracy of high-throughput screening campaigns for new skin-whitening or anti-browning agents.

Mechanistic Probe for Non-Chelating, Mixed-Mode Enzyme Inhibition

Tyrosinase-IN-24's unique combination of mixed inhibition kinetics and lack of copper chelation [1] makes it a valuable tool for studying the biophysics of tyrosinase inhibition. It can be used to investigate allosteric or dual-site binding mechanisms without the confounding factor of metal chelation, which is common to many standard inhibitors. This application is particularly relevant for research groups focused on elucidating the fundamental enzymology of tyrosinase or for those seeking to design a new generation of inhibitors with non-traditional mechanisms of action, potentially circumventing limitations associated with classical copper-chelating agents.

Technical Documentation Hub

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